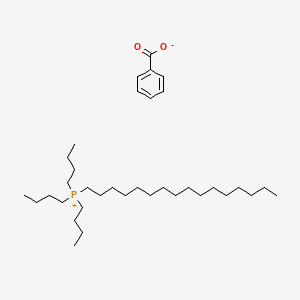
Tributyl(hexadecyl)phosphanium benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(hexadecyl)phosphanium benzoate is a phosphonium-based ionic liquid. These types of compounds are known for their unique properties, such as high thermal and chemical stability, making them useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(hexadecyl)phosphanium benzoate can be synthesized by reacting tributylphosphine with hexadecyl bromide in the presence of a suitable solvent. The reaction typically occurs at elevated temperatures (around 65°C) and may take several days to complete. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(hexadecyl)phosphanium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Tributyl(hexadecyl)phosphanium benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions, enhancing the reaction rates and yields.
Biology: The compound is used in the extraction and purification of biomolecules due to its unique solubility properties.
Industry: The compound is used in the production of high-performance materials, such as polymers and resins, due to its thermal stability and chemical resistance
Mecanismo De Acción
The mechanism of action of tributyl(hexadecyl)phosphanium benzoate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rates. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which stabilize the transition states and lower the activation energy of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylphosphonium bromide
- Trihexyltetradecylphosphonium bromide
- Benzyltriethylammonium chloride
Uniqueness
Tributyl(hexadecyl)phosphanium benzoate stands out due to its long hydrocarbon chain, which imparts unique solubility and thermal properties. Compared to similar compounds, it offers better phase-transfer capabilities and higher thermal stability, making it more suitable for high-temperature applications .
Propiedades
Número CAS |
84977-31-1 |
|---|---|
Fórmula molecular |
C35H65O2P |
Peso molecular |
548.9 g/mol |
Nombre IUPAC |
tributyl(hexadecyl)phosphanium;benzoate |
InChI |
InChI=1S/C28H60P.C7H6O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-28H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Clave InChI |
KZABQFJJERKGTP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


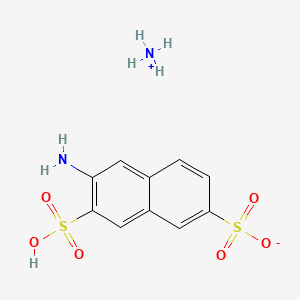



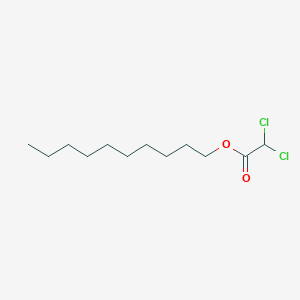
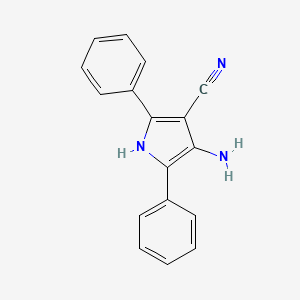


![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)

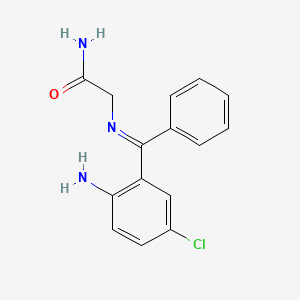
![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
